(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine (S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14428522
InChI: InChI=1S/C8H18N2/c1-2-10-7-3-4-8(10)5-6-9/h8H,2-7,9H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine

CAS No.:

Cat. No.: VC14428522

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine -

Specification

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name 2-[(2S)-1-ethylpyrrolidin-2-yl]ethanamine
Standard InChI InChI=1S/C8H18N2/c1-2-10-7-3-4-8(10)5-6-9/h8H,2-7,9H2,1H3/t8-/m0/s1
Standard InChI Key SEYURSMOEWBZSA-QMMMGPOBSA-N
Isomeric SMILES CCN1CCC[C@H]1CCN
Canonical SMILES CCN1CCCC1CCN

Introduction

Chemical and Structural Properties

(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine possesses a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol. Its IUPAC name is (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine, reflecting the ethyl substitution on the pyrrolidine nitrogen and the ethanamine side chain at the second position. The compound’s chirality arises from the stereogenic center at the pyrrolidine ring’s second carbon, which influences its reactivity and biological interactions .

Key Structural Features:

  • Pyrrolidine Ring: A five-membered saturated ring with nitrogen at position 1, contributing to basicity and conformational rigidity.

  • Ethyl Group: Enhances steric bulk compared to methyl-substituted analogues, potentially altering binding affinities in biological systems .

  • Ethanamine Side Chain: A primary amine that participates in hydrogen bonding and salt formation, critical for pharmacological activity.

PropertyValue
Molecular FormulaC₈H₁₈N₂
Molecular Weight142.24 g/mol
IUPAC Name(S)-2-(1-ethylpyrrolidin-2-yl)ethanamine
Chiral Centers1 (C2 of pyrrolidine)
Boiling Point (Predicted)~220–230°C
Water SolubilityModerate (amine hydrophilicity)

The InChI and SMILES representations further clarify its stereochemistry:

  • InChI: InChI=1S/C8H18N2/c1-2-10-6-4-3-5-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1

  • SMILES: CCN1[C@@H](CCCN1)CCN

Synthesis and Manufacturing

The synthesis of (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine typically involves multi-step routes emphasizing chiral resolution or asymmetric catalysis. A common strategy includes:

Key Synthetic Routes

  • Reductive Amination:

    • Reaction of pyrrolidine-2-carbaldehyde with ethylamine under reducing conditions (e.g., NaBH₃CN) .

    • Yields racemic mixture, necessitating enantiomeric separation via chiral chromatography or enzymatic resolution .

  • Asymmetric Hydrogenation:

    • Catalytic hydrogenation of imine precursors using chiral catalysts (e.g., Ru-BINAP complexes) to directly obtain the (S)-enantiomer .

  • Enzymatic Resolution:

    • Hydrolysis of acylated intermediates using lipases or esterases to isolate the desired enantiomer .

Industrial-Scale Production

Industrial processes prioritize cost efficiency and enantiomeric purity. Continuous-flow reactors and immobilized catalysts are employed to enhance yield and reduce waste . For example, a patent detailing pyrrolidine derivatives highlights the use of continuous hydrogenation and crystallization-driven resolution to achieve >99% enantiomeric excess .

Applications in Scientific Research

Pharmaceutical Development

Chiral amines like (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine serve as intermediates in drug synthesis, particularly for:

  • Neurological Agents: Structural similarity to serotonin receptor ligands suggests potential modulation of 5-HT receptors, implicated in temperature regulation and mood disorders .

  • Antiviral Compounds: Pyrrolidine derivatives are explored for protease inhibition in viral replication cycles .

Asymmetric Catalysis

The compound’s chiral center makes it a candidate for catalytic applications:

  • Chiral Ligands: Coordinating with transition metals to facilitate enantioselective reactions (e.g., hydrogenation of ketones) .

  • Organocatalysis: Acting as a Brønsted base in aldol or Mannich reactions .

Biological Activity and Mechanism

While direct studies on (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine are sparse, its mechanism can be extrapolated from related amines:

Receptor Interactions

  • 5-HT Receptor Modulation: Ethylpyrrolidine amines may bind to serotonin receptors (e.g., 5-HT₁A), altering second-messenger systems like cAMP .

  • Enzyme Inhibition: Primary amine groups can chelate metal ions in enzymes, potentially inhibiting metalloproteases or monoamine oxidases .

Pharmacokinetics

  • Absorption/Distribution: Moderate lipid solubility due to the ethyl group enhances blood-brain barrier penetration compared to methyl analogues.

  • Metabolism: Likely undergoes N-dealkylation via cytochrome P450 enzymes, producing inactive metabolites .

Comparison with Structural Analogues

CompoundKey DifferencesBiological Impact
(R)-2-(1-Ethylpyrrolidin-2-yl)ethanamineOpposite configuration at C2Reduced affinity for 5-HT₁A
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamineSmaller N-substituentHigher metabolic clearance
2-(Piperidin-2-yl)ethanamineSix-membered ringAltered conformational flexibility

The ethyl group in (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine increases steric hindrance, potentially enhancing receptor selectivity over methyl or unsubstituted analogues.

Future Directions

Further research should prioritize:

  • In Vivo Toxicity Studies: To establish safe dosing ranges.

  • Catalytic Applications: Screening for enantioselective transformations.

  • Target Identification: High-throughput screening against biological targets.

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